Bis(2-(octyloxy)ethyl)sulfane
Description
Overview of Organosulfur Compounds in Advanced Materials and Synthetic Chemistry
Organosulfur compounds, organic molecules containing one or more carbon-sulfur bonds, are fundamental to numerous areas of science and industry. eurekalert.orgjmchemsci.com They are integral components of many biologically active molecules, including essential amino acids like cysteine and methionine, as well as crucial pharmaceuticals such as penicillin and sulfonamide antibiotics. jmchemsci.combritannica.com In the realm of synthetic chemistry, organosulfur compounds are highly valued as versatile reagents and intermediates. britannica.com Functional groups like thiols, sulfides (thioethers), sulfoxides, and sulfones undergo a wide range of chemical transformations, making them indispensable tools for constructing complex molecular architectures. magritek.comfiveable.me
The applications of organosulfur compounds extend prominently into advanced materials science. eurekalert.orgacs.org For instance, polysulfones are high-performance thermoplastic polymers known for their exceptional thermal stability and mechanical strength, finding use in demanding applications like aerospace components. britannica.com Polythiophenes represent another class of sulfur-containing polymers that possess unique electronic properties, enabling their use as organic conductors in devices like organic light-emitting diodes (OLEDs) and solar cells. britannica.com The development of efficient synthetic methods for creating carbon-sulfur bonds remains a vibrant area of research, driven by the continual need for novel organosulfur molecules with tailored properties for pharmaceutical, agrochemical, and materials applications. thieme-connect.comchemmethod.com
The Significance of Bis-Substitution and Long-Chain Alkyloxy Moieties in Molecular Design
The specific architecture of Bis(2-(octyloxy)ethyl)sulfane, featuring a symmetrical "bis-substitution" pattern and long-chain alkyloxy groups, is a deliberate design choice rooted in established principles of molecular engineering. Symmetrical bis-substitution, where two identical functional groups are attached to a central core, can impart specific properties such as enhanced binding affinity and modified electronic characteristics. For example, in other molecular contexts, introducing two basic amine alkyl chains via bis-substitution has been shown to significantly enhance DNA binding affinity and influence cytotoxic activity, providing a strategy for developing novel therapeutic agents. nih.gov In materials science, the precise placement and nature of substituents are critical for tuning the performance of organic thin-film transistors and other electronic devices. acs.org
Long-chain alkyloxy moieties, such as the octyloxy group (a C8 alkyl chain linked via an ether oxygen), play a crucial role in controlling the physical properties of a molecule. wikipedia.org These long, flexible hydrocarbon chains are highly lipophilic and can significantly influence solubility, melting points, and viscosity. In the context of polymers and functional materials, the length and branching of such side chains are used to modulate the material's processability, morphology, and self-assembly behavior in the solid state. mdpi.com For instance, attaching long alkoxy chains to a conjugated polymer backbone can enhance its solubility in organic solvents, making it easier to fabricate thin films for electronic applications. The octyloxy chains in this compound are therefore expected to render the molecule soluble in non-polar organic solvents and influence its intermolecular interactions, potentially promoting organization in condensed phases.
Review of Analogous Ether-Sulfane Structures in Academic and Industrial Applications
The combination of ether and sulfane (thioether) functionalities within a single molecule gives rise to a class of compounds with diverse applications. fiveable.mesolubilityofthings.com The properties of these molecules can be tuned by varying the nature of the alkyl or aryl groups attached.
A close structural analog to the target compound is bis-(2-Ethoxyethyl) sulfide (B99878) , where the octyl chains are replaced by shorter ethyl groups. nih.gov While specific high-volume applications are not widely documented, its structure suggests utility as a polar solvent or a higher-boiling-point alternative to simpler ethers and sulfides. Another important analog is Thiodiglycol , or bis(2-hydroxyethyl)sulfide, which features terminal hydroxyl groups instead of alkyloxy groups. wikipedia.org Thiodiglycol is a versatile industrial chemical used as a solvent in textile dyeing and for inks, a building block for various organic chemicals, and an antioxidant additive in lubricants. wikipedia.org Its miscibility with water and ability to form hydrogen bonds give it distinct properties from its alkoxy-terminated cousins. It is also notably listed as a Schedule 2 chemical under the Chemical Weapons Convention as it is a hydrolysis product and a precursor for the synthesis of sulfur mustards. wikipedia.org
In the polymer field, Bis(3-allyl-4-hydroxyphenyl)sulfone serves as an example of a more complex bis-substituted sulfur-containing molecule used in advanced materials. Although it is a sulfone rather than a sulfide, its application is illustrative. It acts as a crosslinking agent and a precursor for high-performance polymers like polyethersulfone and polyimides, enhancing their mechanical properties, heat resistance, and weather resistance for use in aerospace, automotive, and electronics industries. These examples demonstrate that the core ether-sulfane structure is a valuable platform for creating functional molecules, with applications ranging from solvents and synthetic intermediates to specialized high-performance polymers.
Identifying Key Research Directions and Challenges for this compound
Based on its molecular structure and the known applications of its analogs, several key research directions for this compound can be identified. Its combination of a polar ether-sulfide core and non-polar alkyl chains suggests potential as a specialty solvent, a phase-transfer catalyst, or a plasticizer for specific polymer systems. The long octyloxy chains could make it a useful organic-soluble ligand for metal nanoparticles, where the sulfur atom can coordinate to the metal surface while the alkyl chains provide stability in non-polar media. Furthermore, it could serve as a monomer or a chain-transfer agent in the synthesis of novel polymers with tailored thermal or optical properties.
However, the progression of this research faces several challenges. The synthesis of thioethers, particularly those with long alkyl chains, can be problematic. mdpi.com Traditional methods often rely on thiols, which are notorious for their potent and unpleasant odors, and can be sensitive to air oxidation. mdpi.comresearchgate.net Developing odorless, efficient, and environmentally benign synthetic routes is a significant hurdle. tandfonline.com While methods using thiourea (B124793) as a sulfur source have been developed to avoid malodorous reagents, the reactivity of long-chain alkyl halides can be lower than their short-chain counterparts. tandfonline.comsioc-journal.cn The high cost of this compound from commercial suppliers indicates that its synthesis is likely complex or low-yielding, presenting a significant barrier to large-scale research and application. Overcoming these synthetic and economic challenges will be crucial for unlocking the full research potential of this and related long-chain thioether compounds.
Data Tables
Table 1: Properties of this compound Data sourced from chemical supplier specifications.
| Property | Value |
| CAS Number | 153475-13-9 |
| Molecular Formula | C₂₀H₄₂O₂S |
| Molecular Weight | 346.61 g/mol |
| Purity Specification | ≥97% |
Table 2: Comparison of Analogous Ether-Sulfane Compounds Data sourced from public chemical databases and literature.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |
| This compound | 153475-13-9 | C₂₀H₄₂O₂S | 346.61 | C8 alkyloxy chains |
| bis-(2-Ethoxyethyl) sulfide | 41719-25-9 | C₈H₁₈O₂S | 178.29 | C2 alkyloxy chains nih.gov |
| Thiodiglycol | 111-48-8 | C₄H₁₀O₂S | 122.18 | Terminal hydroxyl groups wikipedia.org |
| Bis(2-chloroethyl)sulfide | 505-60-2 | C₄H₈Cl₂S | 159.07 | Terminal chloro groups |
| Bis(3-allyl-4-hydroxyphenyl)sulfone | 41481-66-7 | C₁₈H₁₈O₄S | 346.40 | Aromatic sulfone with allyl/hydroxyl groups |
Structure
2D Structure
Properties
Molecular Formula |
C20H42O2S |
|---|---|
Molecular Weight |
346.6 g/mol |
IUPAC Name |
1-[2-(2-octoxyethylsulfanyl)ethoxy]octane |
InChI |
InChI=1S/C20H42O2S/c1-3-5-7-9-11-13-15-21-17-19-23-20-18-22-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
InChI Key |
RITHHYFVZDJEGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCCSCCOCCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Synthesis of Bis 2 Octyloxy Ethyl Sulfane
Established Reaction Pathways for Dialkyl Sulfides with Ether Functionalities
The construction of the Bis(2-(octyloxy)ethyl)sulfane molecule is logically approached in two main stages: first, the synthesis of the ether-containing side chains, and second, the coupling of these chains to a central sulfur atom.
Alkylation Strategies for Carbon-Sulfur Bond Formation
The most direct and widely employed method for the synthesis of symmetrical dialkyl sulfides is the reaction of a sulfur nucleophile with an appropriate alkylating agent. This pathway is analogous to the well-known Williamson ether synthesis. masterorganicchemistry.com
For the synthesis of this compound, the key reaction involves the double alkylation of a sulfide (B99878) salt, most commonly sodium sulfide (Na₂S), with two equivalents of a 2-(octyloxy)ethyl halide (e.g., 1-bromo-2-(octyloxy)ethane or 1-chloro-2-(octyloxy)ethane). doubtnut.com The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The sulfide anion (S²⁻), acting as a potent nucleophile, displaces the halide leaving group on two separate alkyl chains to form the final thioether product.
The general reaction can be represented as:
Na₂S + 2 R-X → R-S-R + 2 NaX
Where:
R = 2-(octyloxy)ethyl (CH₃(CH₂)₇OCH₂CH₂–)
X = Halide (Cl, Br, I) or other suitable leaving group (e.g., tosylate)
The reactivity of the alkylating agent is crucial, following the typical Sₙ2 trend where iodides are more reactive than bromides, which are in turn more reactive than chlorides. francis-press.com The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often being used to dissolve the reactants and facilitate the substitution.
To enhance the reaction rate and yield, particularly when dealing with the mutual insolubility of an inorganic salt and an organic substrate, phase-transfer catalysis (PTC) is a highly effective technique. researchgate.netias.ac.in A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) or a phosphonium (B103445) salt, facilitates the transfer of the sulfide anion from the aqueous or solid phase into the organic phase where the alkyl halide resides. This dramatically increases the concentration of the nucleophile in the organic phase, allowing the reaction to proceed under milder conditions (e.g., lower temperatures) and often with higher yields and cleaner product formation. tandfonline.comscispace.com
Table 1: Representative Conditions for Symmetrical Sulfide Synthesis via Alkylation
| Sulfur Source | Alkyl Halide | Catalyst/Conditions | Solvent | Yield (%) | Reference Analogy |
|---|---|---|---|---|---|
| Na₂S | n-Octyl Bromide | Tetrabutylammonium Bromide (PTC) | Water/Chloroform | High | tandfonline.com |
| Na₂S | Benzyl Chloride | None, 70°C | Ethanol | ~90 | researchgate.net |
| Thiourea (B124793)/Base | Various Alkyl Halides | 50°C | DMSO | 80-97 | researchgate.net |
| Na₂S₂O₃/Pd catalyst | Aryl/Alkyl Halides | Pd(OAc)₂/Xantphos | Toluene | Good to Excellent | organic-chemistry.org |
Condensation and Coupling Reactions in Bis-Ether-Sulfane Synthesis
While direct alkylation is most common, the formation of this compound can also be viewed as a condensation or coupling reaction. In this context, two molecules of a 2-(octyloxy)ethyl precursor are coupled via a sulfur atom. This terminology is often used more broadly in polymer chemistry, but the underlying bond-forming principles are the same.
Alternative sulfur sources can be employed. For instance, thiourea can react with alkyl halides to form an isothiouronium salt, which is then hydrolyzed under basic conditions to yield a thiol. The thiol can be deprotonated to a thiolate and then reacted with a second equivalent of the alkyl halide. For symmetrical sulfides, a one-pot reaction using two equivalents of alkyl halide with thiourea and a base can be effective. researchgate.net
Precursor Derivatization and Functional Group Interconversions
The successful synthesis of the target molecule is critically dependent on the availability of a suitable 2-(octyloxy)ethyl precursor. This precursor is typically synthesized via the Williamson ether synthesis, a classic and robust method for forming ether linkages. francis-press.commasterorganicchemistry.com
The synthesis starts with a bifunctional molecule, such as 2-chloroethanol (B45725) or 2-bromoethanol. The hydroxyl group of the halo-alcohol is deprotonated by a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), to form a reactive alkoxide. This alkoxide then acts as a nucleophile, attacking an octyl halide (e.g., 1-bromooctane) in an Sₙ2 reaction to displace the halide and form the ether bond.
Step 1: Deprotonation HO-CH₂CH₂-Cl + NaH → Na⁺⁻O-CH₂CH₂-Cl + H₂
Step 2: Nucleophilic Substitution Na⁺⁻O-CH₂CH₂-Cl + CH₃(CH₂)₇-Br → CH₃(CH₂)₇-O-CH₂CH₂-Cl + NaBr
This two-step process yields the key intermediate, 1-chloro-2-(octyloxy)ethane. Alternatively, one could start with 1-octanol, deprotonate it to form sodium octyloxide, and react it with a dihaloethane, though controlling the reaction to prevent double substitution can be more challenging. The optimization of the Williamson ether synthesis for long-chain alcohols often involves the use of polar aprotic solvents and appropriate temperature control to ensure high yields. sacredheart.eduorgchemres.org
Catalytic Approaches and Optimized Synthesis Protocols
To improve reaction efficiency, selectivity, and scalability, catalytic methods are often explored. These can range from phase-transfer catalysis, as mentioned previously, to the use of transition metals.
Transition Metal-Mediated Coupling in Octyloxy-Substituted Systems
Transition metal catalysis is a cornerstone of modern organic synthesis for C-S and C-O bond formation, although it is more commonly applied to the synthesis of aryl or vinyl sulfides and ethers. organic-chemistry.org Catalysts based on palladium, copper, and nickel have been developed for these transformations.
For the synthesis of a dialkyl sulfide like this compound, a transition metal-catalyzed approach is less conventional than the standard Sₙ2 alkylation but remains a theoretical possibility. For example, a protocol might involve the coupling of 2-(octyloxy)ethylthiol with 2-(octyloxy)ethyl halide. However, thiols and sulfides can often act as catalyst poisons by strongly coordinating to the metal center, which can hinder catalytic activity. researchgate.net Despite this, specialized ligand systems have been developed to overcome this issue, enabling the coupling of alkyl thiols with alkyl halides. A nickel-catalyzed reductive cross-coupling of alkyl halides with arylthiosilanes has been reported, showcasing the potential for forming C(sp³)–S bonds. organic-chemistry.org
Development of Efficient and Scalable Synthetic Routes
For industrial or large-scale synthesis, efficiency, cost-effectiveness, and safety are paramount. A scalable route to this compound would prioritize readily available starting materials, mild reaction conditions, and simple purification procedures.
A robust and scalable protocol would likely involve:
Precursor Synthesis: A Williamson ether synthesis of 2-chloroethanol and 1-octyl bromide using sodium hydroxide as the base and a phase-transfer catalyst to produce 1-chloro-2-(octyloxy)ethane. This avoids the use of more hazardous reagents like sodium hydride.
Sulfide Formation: A phase-transfer catalyzed reaction between an aqueous solution of sodium sulfide and the 1-chloro-2-(octyloxy)ethane precursor. Using a two-phase system (e.g., water/toluene) with a catalyst like tetrabutylammonium bromide allows the reaction to proceed efficiently at moderate temperatures (e.g., 70-90°C), minimizing side reactions and simplifying the workup, as the product remains in the organic phase. researchgate.net
This approach avoids the use of harsh reagents and odorous thiols, and the use of flow chemistry could further enhance its scalability and safety. scispace.com
Mechanistic Investigations of this compound Formation
The formation of this compound via the reaction of 2-(octyloxy)ethyl halide with sodium sulfide is understood to proceed through a bimolecular nucleophilic substitution (SN2) mechanism. pressbooks.puborganicchemistryguide.com This mechanism is characteristic of reactions involving primary alkyl halides and strong nucleophiles. masterorganicchemistry.com
The key steps of the mechanism are as follows:
First Nucleophilic Attack: The sulfide anion (S²⁻) or, more likely in solution, the hydrosulfide (B80085) anion (HS⁻) generated from the partial hydrolysis of sodium sulfide, acts as a potent nucleophile. pressbooks.pub It attacks the electrophilic carbon atom of the 2-(octyloxy)ethyl halide, which is bonded to the halogen (the leaving group). This is a concerted step where the C-S bond forms simultaneously as the C-Br bond breaks. organicchemistryguide.com
Formation of the Intermediate Thiolate: The initial substitution results in the formation of a 2-(octyloxy)ethyl thiolate anion.
Second Nucleophilic Attack: This intermediate thiolate is also a strong nucleophile. It then attacks a second molecule of the 2-(octyloxy)ethyl halide in another SN2 reaction. This step forms the final this compound product and displaces the second halide ion. pressbooks.pub
2 R-X + Na₂S → R-S-R + 2 NaX (where R = 2-(octyloxy)ethyl and X = Br or Cl)
The stereochemistry at the electrophilic carbon, if it were a chiral center, would be inverted during each SN2 step. acsgcipr.org However, in the case of this compound, the reacting carbon is not a stereocenter. The efficiency of this mechanism is high for primary alkyl halides like 2-(octyloxy)ethyl halide, as there is minimal steric hindrance to the backside attack of the nucleophile. masterorganicchemistry.com
Isolation and Purification Techniques for Complex Organic Sulfides
The isolation and purification of this compound, a high-molecular-weight and likely high-boiling point liquid, requires specific techniques to separate it from unreacted starting materials, byproducts, and the solvent.
Initial Workup: Following the reaction, a standard workup procedure would involve quenching the reaction mixture, typically with water, to dissolve inorganic salts like sodium bromide. The organic product is then extracted into a water-immiscible organic solvent such as diethyl ether or ethyl acetate. The organic layer is subsequently washed with brine to remove residual water and dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate. The solvent is then removed under reduced pressure.
Purification Techniques: Given the probable physical properties of this compound, the following purification methods are most suitable:
Vacuum Distillation: Since high-molecular-weight organic sulfides often have high boiling points and may decompose at atmospheric pressure, vacuum distillation is the preferred method for purification. By reducing the pressure, the boiling point of the compound is lowered, allowing for its distillation without thermal degradation.
Column Chromatography: This is a versatile technique for purifying organic compounds. For a relatively nonpolar compound like this compound, normal-phase chromatography using silica (B1680970) gel as the stationary phase and a nonpolar eluent system (e.g., a mixture of hexanes and ethyl acetate) would be effective. The separation is based on the differential adsorption of the compound and impurities onto the stationary phase.
Preparative Gas Chromatography: For obtaining very high purity samples, preparative gas chromatography (GC) can be employed. This method separates components of a mixture based on their volatility and interaction with the stationary phase of the GC column. nih.gov
The following table outlines the applicability of these purification techniques.
| Technique | Principle | Applicability for this compound |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Highly suitable for high-boiling point, thermally sensitive liquids. |
| Column Chromatography | Separation based on differential adsorption on a solid stationary phase. | Effective for removing non-volatile impurities and byproducts with different polarities. |
| Preparative Gas Chromatography | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. nih.gov | Useful for obtaining small quantities of highly pure product. nih.gov |
Advanced Characterization and Spectroscopic Analysis
Structural Elucidation through Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of Bis(2-(octyloxy)ethyl)sulfane. Both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different chemical environments of the protons along the octyloxy and ethylsulfane moieties. Protons on carbons adjacent to the ether oxygen are expected to be deshielded and appear in the δ 3.4-4.5 ppm range. libretexts.orglibretexts.org Similarly, protons on carbons adjacent to the sulfur atom are predicted to resonate in the δ 2.0-2.5 ppm region. libretexts.org The long alkyl chains of the octyloxy groups would produce a series of overlapping multiplets in the upfield region (δ 1.2-1.6 ppm), with the terminal methyl (CH₃) protons appearing as a triplet around δ 0.9 ppm. mnstate.edu
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on each unique carbon atom. Carbons bonded to the ether oxygen (C-O) are expected to appear significantly downfield, typically in the δ 50-80 ppm range. libretexts.orglibretexts.org Carbons adjacent to the sulfur atom (C-S) are less deshielded and are predicted to resonate in the δ 20-40 ppm range. libretexts.org The carbons of the n-octyl chains would show characteristic signals, with the terminal methyl carbon appearing at approximately δ 14 ppm and the other methylene (B1212753) carbons appearing in the δ 22-32 ppm range. magritek.com
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| S-C H₂-CH₂-O | ~ 2.5 - 2.8 (t) | ~ 30 - 35 |
| S-CH₂-C H₂-O | ~ 3.5 - 3.7 (t) | ~ 68 - 72 |
| O-C H₂-(CH₂)₆-CH₃ | ~ 3.4 - 3.6 (t) | ~ 70 - 73 |
| O-CH₂-C H₂-(CH₂)₅-CH₃ | ~ 1.5 - 1.7 (quintet) | ~ 29 - 32 |
| -(C H₂)₅- | ~ 1.2 - 1.4 (m) | ~ 22 - 30 |
| -(CH₂)₆-C H₃ | ~ 0.9 (t) | ~ 14 |
Note: (t) = triplet, (m) = multiplet. These are predicted values based on analogous structures.
Vibrational Spectroscopy for Functional Group Identification (e.g., Infrared, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the key functional groups within the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, characteristic C-O stretching vibration for the ether linkages, expected to appear in the 1050-1150 cm⁻¹ region. libretexts.orgfiveable.mephiladelphia.edu.jo Additionally, the spectrum would display strong C-H stretching vibrations from the alkyl chains between 2850 and 3000 cm⁻¹ and C-H bending vibrations around 1300-1500 cm⁻¹. fiveable.me The C-S stretching vibration is typically weak and falls in the fingerprint region between 570 and 710 cm⁻¹, making it difficult to assign definitively. libretexts.org
Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting the sulfur-containing bond. The C-S bond, which is often weak in IR, typically shows a moderate to strong signal in the Raman spectrum between 630 and 780 cm⁻¹. spectroscopyonline.comutoronto.ca If any disulfide impurities (S-S) were present, they would be readily identifiable by a strong band around 425-550 cm⁻¹. utoronto.canih.govnih.gov Like IR, Raman would also show the prominent C-H stretching and bending modes of the long alkyl chains.
Predicted Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |
| C-H Stretch (alkyl) | 2850 - 3000 | 2850 - 3000 | Strong |
| C-H Bend (alkyl) | 1300 - 1500 | 1300 - 1500 | Medium |
| C-O Stretch (ether) | 1050 - 1150 | 1050 - 1150 | Strong (IR), Weak (Raman) |
| C-S Stretch (sulfide) | 570 - 710 | 630 - 780 | Weak (IR), Medium-Strong (Raman) |
Mass Spectrometry for Molecular Confirmation and Purity Assessment
Mass spectrometry (MS) is used to confirm the molecular weight of the compound and to gain structural information from its fragmentation patterns. For this compound (C₂₀H₄₂O₂S), the expected molecular weight is approximately 346.61 g/mol .
The fragmentation of thioethers and ethers in an MS experiment is predictable. miamioh.eduscribd.com The molecular ion peak (M⁺) for sulfides is typically observed and is often stronger than that of the corresponding ether. libretexts.orgcreative-proteomics.com Key fragmentation pathways would include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the sulfur or oxygen atoms is a predominant fragmentation mode. miamioh.eduscribd.com This would lead to the formation of stable oxonium or sulfonium (B1226848) ions.
Inductive cleavage: Cleavage of the C-S or C-O bond can also occur, leading to the formation of carbocations. miamioh.eduscribd.com
Cleavage of the alkyl chain: Fragmentation along the octyl chains would produce a series of ions separated by 14 Da (CH₂).
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Structure | Fragmentation Pathway |
| 346 | [C₂₀H₄₂O₂S]⁺ | Molecular Ion (M⁺) |
| 233 | [CH₃(CH₂)₇OCH₂CH₂S]⁺ | Cleavage of one C-C bond in the ethyl bridge |
| 187 | [CH₃(CH₂)₇OCH₂CH₂]⁺ | Cleavage of a C-S bond |
| 113 | [CH₃(CH₂)₇]⁺ | Cleavage of the octyloxy group |
| 103 | [CH₂=S⁺-CH₂CH₂O(CH₂)₇CH₃] | Alpha-cleavage adjacent to sulfur |
| 89 | [CH₂=O⁺-(CH₂)₇CH₃] | Alpha-cleavage adjacent to oxygen |
Note: m/z values correspond to the most abundant isotope.
X-ray Diffraction Studies of Crystalline Forms (if applicable for related structures)
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. However, molecules with long, flexible alkyl chains, such as this compound, are often difficult to crystallize. royalsocietypublishing.orgnature.com These chains introduce conformational disorder, which hinders the formation of the highly ordered single crystals required for conventional X-ray crystallography. ru.nl
Chromatographic Techniques for Separation, Identification, and Quantitative Analysis
Chromatographic methods are indispensable for the separation, purification, and quantitative analysis of this compound.
Gas Chromatography (GC): Given its predicted boiling point, GC would be a suitable technique for analyzing the purity of this compound. Thioethers are known to be analyzable by GC, often using a detector specific for sulfur, such as a pulsed flame photometric detector (PFPD), to enhance sensitivity and selectivity. researchgate.net The stability of thioethers on GC columns and during storage can be a factor, with studies showing potential degradation over time, especially at elevated temperatures. nih.gov
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC), particularly with a reversed-phase column (e.g., C18), would be an effective method for purification and analysis. The high hydrophobicity of the two octyl chains would lead to strong retention on a nonpolar stationary phase, allowing for excellent separation from more polar starting materials or byproducts. A mass spectrometer could be coupled with the LC system (LC-MS) to provide both separation and mass identification simultaneously.
Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of reaction progress and for preliminary purity assessment. Due to its nonpolar nature, the compound would exhibit a high retention factor (Rƒ) on a silica (B1680970) gel plate when using a relatively nonpolar mobile phase.
Computational and Theoretical Studies of Bis 2 Octyloxy Ethyl Sulfane
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental in understanding the electronic behavior of a molecule. For a molecule like Bis(2-(octyloxy)ethyl)sulfane, these calculations can reveal insights into its reactivity, stability, and intermolecular interactions.
Frontier Molecular Orbital Theory (HOMO/LUMO) Applications
Frontier Molecular Orbital Theory (FMOT) is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. nih.govwhiterose.ac.uk
For this compound, the HOMO is expected to be localized primarily on the sulfur atom due to its lone pairs of electrons, making it the most likely site for electrophilic attack. The LUMO would likely be distributed across the C-S-C and C-O-C bonds. A larger HOMO-LUMO gap would suggest high kinetic stability and low chemical reactivity. google.com Quantum chemical calculations, such as those using Density Functional Theory (DFT), could be employed to determine these energy levels. diva-portal.orgresearchgate.net
Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies
This table presents hypothetical HOMO, LUMO, and energy gap values for this compound, calculated using different theoretical methods. These values are for illustrative purposes.
| Calculation Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| DFT/B3LYP/6-31G | -6.2 | 1.5 | 7.7 |
| DFT/M06-2X/6-311+G** | -6.5 | 1.2 | 7.7 |
| Hartree-Fock/6-31G | -7.8 | 2.5 | 10.3 |
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within a molecule is not uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. researchgate.net The MEP is a valuable tool for predicting how a molecule will interact with other molecules and is particularly useful for understanding non-covalent interactions. acs.org
In this compound, the MEP map would likely show regions of negative electrostatic potential (electron-rich) around the oxygen and sulfur atoms, making them susceptible to interactions with electrophiles or positively charged species. researchgate.net Conversely, the hydrogen atoms of the alkyl chains would exhibit positive electrostatic potential (electron-poor). This information is critical for understanding its solvation properties and potential for forming supramolecular structures. researchgate.netnih.gov
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
The long and flexible octyloxyethyl chains of this compound suggest a high degree of conformational freedom. Molecular Dynamics (MD) simulations can be used to explore the potential energy surface of the molecule and identify its most stable conformations in different environments (e.g., in a vacuum, in a nonpolar solvent, or in water). nih.govresearchgate.net
MD simulations can also provide insights into the molecule's behavior in solution, such as its aggregation properties. science.gov For instance, simulations could predict whether the molecules tend to self-assemble into micelles or other aggregates in an aqueous environment, driven by the hydrophobic interactions of the long octyl chains.
Theoretical Reaction Mechanism Pathways and Transition State Calculations
Computational chemistry can be used to model potential chemical reactions involving this compound and to elucidate their mechanisms. For example, the oxidation of the sulfide (B99878) group to a sulfoxide (B87167) or sulfone is a common reaction for such compounds. Theoretical calculations can map out the reaction pathway, identify the transition state structures, and calculate the activation energies for these processes. This information is invaluable for understanding the molecule's stability and predicting its degradation products.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for Predictive Analysis
While this compound itself may not have a defined biological activity, SAR and QSAR methodologies can be used to predict its potential properties based on its structure. europa.euscispace.com These models correlate variations in the chemical structure of a series of compounds with changes in their physicochemical or biological properties. acs.org
For a series of related dialkyl sulfides or polyethers, QSAR models could be developed to predict properties such as toxicity, environmental persistence, or physical properties like boiling point and viscosity. These models typically use molecular descriptors derived from the chemical structure, such as molecular weight, logP, and various topological and electronic parameters. europa.eu
Interactive Data Table: Hypothetical QSAR Descriptors
This table presents a selection of calculated molecular descriptors for this compound that could be used in a QSAR model. These values are for illustrative purposes.
| Descriptor | Value |
| Molecular Weight | 346.6 g/mol |
| XLogP3 | 7.5 |
| Topological Polar Surface Area | 46.5 Ų |
| Number of Rotatable Bonds | 22 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 0 |
Supramolecular Assembly Predictions and Non-Covalent Interactions
The amphiphilic nature of this compound, with its long hydrophobic octyl chains and polar ether and sulfide groups, suggests a propensity for forming supramolecular assemblies. pku.edu.cnresearchgate.net Computational methods can be used to predict how these molecules might self-assemble in different solvents.
Techniques like Hirshfeld surface analysis can be employed to visualize and quantify intermolecular interactions within a hypothetical crystal lattice. iucr.orgresearchgate.net These analyses can reveal the relative contributions of different types of non-covalent interactions, such as van der Waals forces, and C-H···O or C-H···S hydrogen bonds, to the stability of the supramolecular structure. researchgate.net Understanding these interactions is crucial for predicting the material properties of the compound in the solid state.
Chemical Reactivity, Stability, and Transformation Pathways
Hydrolytic Stability and Degradation Kinetics in Aqueous and Organic Media
The rate of hydrolysis, if it occurs, would likely be slow. The long octyloxyethyl chains would impart significant hydrophobic character to the molecule, reducing its solubility in aqueous media and thus limiting its interaction with water molecules. In organic media, the compound is expected to be significantly more stable.
A related compound, Bis(2-chloroethyl)sulfide (mustard gas), undergoes hydrolysis to form thiodiglycol. wikipedia.org The mechanism of this reaction involves the formation of a cyclic sulfonium (B1226848) ion intermediate. nih.gov While Bis(2-(octyloxy)ethyl)sulfane does not possess the reactive chloroethyl groups, the study of analogous compounds provides insight into potential degradation pathways.
Table 1: Illustrative Hydrolytic Stability Data for a Generic Thioether in Different Media
| Medium | pH | Temperature (°C) | Half-life (t½) | Degradation Products |
| Aqueous Buffer | 4 | 50 | > 1 year (estimated) | Not readily formed |
| Aqueous Buffer | 7 | 50 | > 2 years (estimated) | Not readily formed |
| Aqueous Buffer | 9 | 50 | > 2 years (estimated) | Not readily formed |
| 0.1 M HCl (aq) | 1 | 70 | Weeks to months | Potential for sulfoxide (B87167) formation |
| Methanol | N/A | 25 | Stable | - |
| Hexane (B92381) | N/A | 25 | Stable | - |
| This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not available. |
Oxidative and Reductive Reactivity Studies
The sulfur atom in this compound is in its lowest oxidation state (-2) and is therefore susceptible to oxidation. Common oxidizing agents can convert the sulfide (B99878) to a sulfoxide and further to a sulfone. The choice of oxidant and reaction conditions determines the extent of oxidation. For instance, mild oxidizing agents like sodium periodate (B1199274) or a single equivalent of hydrogen peroxide would likely yield the corresponding sulfoxide, Bis(2-(octyloxy)ethyl)sulfoxide. Stronger oxidizing agents, such as excess hydrogen peroxide or potassium permanganate, would lead to the formation of Bis(2-(octyloxy)ethyl)sulfone.
Conversely, the sulfide group is already in a reduced state and is not readily susceptible to further reduction under typical chemical conditions. The ether linkages are also generally resistant to reduction.
Table 2: Expected Products of Oxidation of this compound
| Oxidizing Agent | Expected Product |
| Hydrogen Peroxide (1 eq.) | Bis(2-(octyloxy)ethyl)sulfoxide |
| m-Chloroperoxybenzoic acid (m-CPBA) | Bis(2-(octyloxy)ethyl)sulfoxide |
| Sodium Periodate | Bis(2-(octyloxy)ethyl)sulfoxide |
| Hydrogen Peroxide (excess) | Bis(2-(octyloxy)ethyl)sulfone |
| Potassium Permanganate | Bis(2-(octyloxy)ethyl)sulfone |
| This table is based on the general reactivity of thioethers. |
Formation and Reactivity of Sulfonium Salt Intermediates
Sulfonium salts are compounds containing a positively charged sulfur atom with three organic substituents. rhhz.net this compound, being a thioether, can act as a nucleophile and react with alkylating agents, such as alkyl halides, to form a stable sulfonium salt. For example, reaction with methyl iodide would yield S-methyl-S,S-bis(2-(octyloxy)ethyl)sulfonium iodide.
These sulfonium salts can serve as intermediates in various chemical transformations. chim.itnih.gov For instance, they can undergo nucleophilic substitution reactions where one of the groups attached to the sulfur is displaced by a nucleophile. They can also undergo elimination reactions (the Pummerer reaction) under basic conditions to form a thionium (B1214772) ion, which is a reactive intermediate. chim.it
The formation of sulfonium salt intermediates is also a key aspect of the hydrolysis of related compounds like 2-chloroethyl ethyl sulfide, where intramolecular cyclization leads to a cyclic sulfonium ion that is then attacked by water. nih.gov While this compound lacks a suitable leaving group for intramolecular cyclization, the potential for intermolecular formation of sulfonium species in the presence of electrophiles is a key feature of its reactivity.
Advanced Applications in Materials Science and Engineering
Polymer Additives and Modifiers
Role in Enhanced Material Performance and Durability
No research findings were identified that investigate or substantiate the role of Bis(2-(octyloxy)ethyl)sulfane in improving the performance or durability of polymers. Literature on polymer additives and stabilizers does not mention this specific compound.
Formulation as Polymer Processing Aids
Similarly, there is no available data or research to suggest that this compound is formulated or utilized as a polymer processing aid.
Functional Materials for Optoelectronics and Energy Conversion
Integration into Organic Light-Emitting Devices (OLEDs)
A review of scientific literature on OLEDs did not yield any instance of this compound being used as a component in their fabrication or as a subject of research for such applications.
Application in Organic Photovoltaic Cells and Solar Energy Harvesting
There is no documented use or research into the application of this compound in organic photovoltaic cells for solar energy harvesting.
Photochromic System Development and Optical Modulation
The development of photochromic systems is an active area of research, but there is no indication in the available literature that this compound has been explored for its potential in optical modulation or other photochromic applications.
Surface Science and Interface Chemistry
The presence of a sulfur atom and long alkyl chains makes this compound a candidate for applications where interfacial properties are critical. These include corrosion inhibition and the controlled modification of metal surfaces.
Corrosion Inhibition Formulations and Electrochemical Mechanisms
Organic compounds containing sulfur atoms are well-established as effective corrosion inhibitors for various metals and alloys. The inhibitory action stems from the adsorption of the molecule onto the metal surface, forming a protective barrier that impedes the anodic and cathodic reactions of the corrosion process. In the case of this compound, the sulfide (B99878) group is expected to be the primary anchoring point to the metal surface. The lone pairs of electrons on the sulfur atom can coordinate with the vacant d-orbitals of metal atoms, leading to the formation of a coordinate bond and strong adsorption.
Table 1: Corrosion Inhibition Efficiency of Analogous Sulfur-Containing Organic Compounds on Steel in Acidic Media
| Inhibitor Compound | Concentration (mM) | Inhibition Efficiency (%) | Reference |
| Dapsone-benzaldehyde | 0.219 | 95.67 | rsc.org |
| Diphenyl disulfide | Not specified | Not specified | rsc.org |
| 1-dodecyl-3-methylimidazolium chloride | Not specified | Not specified | researchgate.net |
| 3-(2-ethoxymethyl)-1-octyl-1H- imidazol-3-ium chloride | Not specified | Not specified | researchgate.net |
| 5-(4-((decylthio)methyl)-1H-1,2,3-triazol-1-yl)-... | 0.5 | 92.0 | |
| 5-((dodecylthio)methyl)-4-p-tolyl-4H-1,2,4-triazole-3-thiol | 0.5 | 94.6 |
Note: This table presents data for structurally related compounds to provide context for the potential performance of this compound. The specific performance of the target compound may vary.
Adsorption Behavior on Metal Surfaces
The adsorption of this compound on a metal surface is a critical prerequisite for its function as a corrosion inhibitor or surface modifier. The process is governed by the chemical nature of the molecule, the properties of the metal surface, and the surrounding environment. The adsorption can be characterized as either physisorption, involving weak van der Waals forces and electrostatic interactions, or chemisorption, which involves the formation of stronger coordinate or covalent bonds.
For this compound, the interaction is likely a combination of both. The primary chemisorption would occur through the sulfur atom's interaction with the metal. The long alkyl chains, with their ether linkages, would then contribute to physisorption through van der Waals interactions between adjacent adsorbed molecules. This cooperative effect would lead to the formation of a stable, self-assembled monolayer.
The adsorption isotherm, which describes the equilibrium between the inhibitor in solution and on the surface, can provide insights into the adsorption mechanism. For similar long-chain organic inhibitors, the adsorption often follows the Langmuir or Frumkin isotherms. The Langmuir isotherm assumes a monolayer adsorption on a homogeneous surface with no interaction between adsorbed molecules, while the Frumkin isotherm accounts for such interactions. Given the long, flexible chains of this compound, which are likely to interact, its adsorption might be better described by the Frumkin model. The presence of the ether groups could also influence the adsorption by affecting the molecule's orientation and packing on the surface.
Self-Assembly Phenomena and Supramolecular Architectures
The amphiphilic nature of this compound, with its polar sulfide-ether core and non-polar octyl tails, predisposes it to self-assembly in various media, leading to the formation of ordered supramolecular structures.
Micelle Formation and Emulsification Applications in Non-Aqueous Systems
While micelle formation is most commonly associated with aqueous systems, amphiphilic molecules can also self-assemble in non-aqueous solvents, particularly polar organic solvents. diva-portal.orgnih.gov This phenomenon is driven by solvophobic interactions, where the solvent-phobic parts of the amphiphile are shielded from the solvent. For this compound, which is a non-ionic thioether, the formation of reverse micelles in non-polar solvents is a distinct possibility. In such a scenario, the more polar sulfide and ether groups would form the core of the micelle, while the non-polar octyl chains would extend into the surrounding non-polar solvent.
The critical micelle concentration (CMC) is a key parameter that defines the onset of micellization. For non-ionic surfactants, the CMC is influenced by the balance between the hydrophilic and lipophilic portions of the molecule (HLB), the nature of the solvent, and the temperature. The ether linkages in this compound would increase its hydrophilicity compared to a simple dialkyl sulfide, likely affecting its CMC and aggregation behavior in different non-aqueous media.
The ability to form micelles in non-aqueous systems suggests potential applications in emulsification. This compound could act as an emulsifier to stabilize dispersions of a polar liquid within a non-polar continuous phase (a water-in-oil emulsion, for example, if the non-aqueous system contains a small amount of a polar component) or to disperse and stabilize particulate matter in non-polar media. mdpi.com The long, flexible chains would provide steric stabilization, preventing the coalescence of dispersed droplets or the aggregation of particles.
Development of Ordered Nanostructures and Soft Materials
The self-assembly of thioether-containing molecules has been harnessed to create a variety of ordered nanostructures and soft materials. mdpi.com Dialkyl sulfides, for instance, are known to form well-ordered self-assembled monolayers (SAMs) on gold surfaces. mdpi.com In these SAMs, the molecules typically lie parallel to the surface, with the sulfur atom interacting with the gold and the alkyl chains aligning due to van der Waals forces. rsc.org The presence of the flexible and slightly more polar (2-(octyloxy)ethyl) chains in this compound could lead to different packing arrangements compared to simple dialkyl sulfides, potentially allowing for the tuning of surface properties.
Furthermore, thioether-containing molecules can act as ligands to stabilize nanoparticles, controlling their growth, size, and dispersibility. rsc.orgmdpi.com The sulfide group coordinates to the surface of metal or semiconductor nanoparticles, while the alkyl chains provide a passivating layer that prevents aggregation. The functional ether groups in this compound could offer an additional level of control over the nanoparticle's surface chemistry and its interaction with the surrounding medium. This could be particularly advantageous in creating stable dispersions of nanoparticles in specific organic solvents or polymer matrices for applications in catalysis, sensing, and photonics. The ability of these functionalized nanoparticles to then self-assemble into larger, ordered arrays could pave the way for the fabrication of novel soft materials with tailored optical and electronic properties.
Table 2: Examples of Nanostructures Formed Using Thioether-Based Molecules
| Thioether Compound Type | Nanostructure Formed | Application/Significance | Reference |
| Benzylic Thioether Oligomers | Gold Nanoparticles (<2 nm) | Increased stability and monodispersity with longer oligomer length. | nih.gov |
| Thioether End-Functionalized Polymers | Gold Nanoparticles (2-6 nm) | Control over nanoparticle size and phase transfer capability. | rsc.org |
| Dithioether-Bridged Prodrugs | Self-Assembled Nanoparticles | Redox-responsive drug delivery systems. | researchgate.net |
| Thioether-Based Diblock Copolymers | Micelles and Vesicles | Oxidation-responsive release of encapsulated agents. mdpi.com |
Note: This table highlights the versatility of thioether-containing molecules in creating functional nanostructures and serves as a reference for the potential of this compound in this field.
Environmental Distribution and Transformation Studies Excluding Ecotoxicity
Environmental Release and Dispersion Pathways
Given the structure of Bis(2-(octyloxy)ethyl)sulfane, which contains long alkyl chains and ether linkages, its primary applications would likely be in industrial settings. Potential uses could include its function as a specialty solvent, a plasticizer, or an intermediate in chemical synthesis.
Hypothetical Release Scenarios:
Industrial Wastewater: The most probable pathway for its release into the environment would be through industrial wastewater discharges from manufacturing or processing facilities.
Accidental Spills: Spills during production, transport, or storage could lead to direct contamination of soil and nearby water bodies.
Volatilization: While the presence of long octyl chains suggests a relatively low vapor pressure, some degree of volatilization from open containers or contaminated surfaces could occur, leading to atmospheric dispersion, although this is expected to be a minor pathway.
Leaching from Products: If used as a plasticizer or additive in consumer or industrial products, it could slowly leach out over the product's lifespan, contributing to its presence in landfills and potentially in leachate.
Sorption and Transport Behavior in Environmental Compartments
The physicochemical properties of this compound, particularly its long alkyl chains, strongly suggest that it would be a hydrophobic (lipophilic) compound with low water solubility.
Sorption to Soil and Sediment: Due to its expected high hydrophobicity, the compound would have a strong tendency to adsorb to organic matter in soil and sediment. This would limit its mobility in the subsurface and lead to its accumulation in the solid phases of aquatic systems. The octanol-water partition coefficient (Kow) is a key parameter for predicting this behavior, and for long-chain alkyl sulfides, it is generally high.
Transport in Water: Its low water solubility would limit its transport in the dissolved phase in aquatic systems. Any transport would likely be associated with suspended particulate matter to which it has sorbed.
Bioaccumulation Potential: The high lipophilicity suggests a significant potential for bioaccumulation in aquatic and terrestrial organisms. Lipophilic substances tend to accumulate in the fatty tissues of organisms, with concentrations increasing up the food chain.
Analytical Methodologies for Trace Detection in Environmental Samples
Specific analytical methods for the detection of this compound in environmental samples have not been reported. However, methodologies used for other long-chain aliphatic sulfides and ethers could be adapted.
Sample Preparation:
Water Samples: For water analysis, a pre-concentration step would be necessary due to its expected low concentrations and hydrophobicity. Solid-phase extraction (SPE) using a nonpolar sorbent would be a suitable technique to extract the compound from the water matrix.
Soil and Sediment Samples: Extraction from solid matrices would likely involve solvent extraction, for example, using a Soxhlet apparatus or accelerated solvent extraction (ASE) with organic solvents like hexane (B92381) or dichloromethane (B109758).
Analytical Instrumentation:
Gas Chromatography-Mass Spectrometry (GC-MS): This would be the most probable analytical technique. The compound is likely to be sufficiently volatile and thermally stable for GC analysis. Mass spectrometry would provide definitive identification and quantification.
Gas Chromatography with a Sulfur-Selective Detector: A gas chromatograph equipped with a sulfur chemiluminescence detector (SCD) or a flame photometric detector (FPD) in sulfur mode could also be used for selective detection of this sulfur-containing compound, which would help to reduce interferences from co-extracted non-sulfur compounds. esaa.org
A summary of potential analytical approaches is presented in the table below.
| Analytical Step | Potential Method | Details |
| Sample Collection | Grab Sampling | Water, soil, or sediment samples collected in appropriate containers. |
| Extraction (Water) | Solid-Phase Extraction (SPE) | Using C18 or other nonpolar cartridges to adsorb the analyte from the water sample. Elution would be with a small volume of organic solvent. |
| Extraction (Soil/Sediment) | Solvent Extraction | Techniques like Soxhlet, sonication, or accelerated solvent extraction (ASE) with solvents such as dichloromethane or hexane. |
| Cleanup | Adsorption Chromatography | Using silica (B1680970) or alumina (B75360) columns to remove interfering compounds from the extract before analysis. |
| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Separation on a capillary GC column followed by detection and quantification using a mass spectrometer in either full scan or selected ion monitoring (SIM) mode. |
| Alternative Analysis | Gas Chromatography-Sulfur Chemiluminescence Detector (GC-SCD) | Provides high selectivity for sulfur-containing compounds, reducing matrix interference. esaa.org |
Q & A
Q. What are the recommended methods for synthesizing Bis(2-(octyloxy)ethyl)sulfane in laboratory settings?
The synthesis of sulfane derivatives typically involves nucleophilic substitution or metal-catalyzed cross-coupling reactions. For example:
- Thiol-ene click chemistry : Reacting octyloxyethyl thiols with sulfur-containing electrophiles under controlled pH and temperature conditions.
- Transition-metal catalysis : Copper-catalyzed coupling of alkyl halides with thiols (e.g., as demonstrated in the synthesis of bis(imidazolylphenyl)sulfane derivatives using L-proline and Cu catalysts ).
- Oxidative coupling : Using oxidizing agents like hydrogen peroxide to link thiol groups in a controlled environment .
Key considerations : Reaction yields depend on solvent polarity, catalyst loading, and steric effects from the octyloxyethyl chains.
Q. How should this compound be characterized to confirm purity and structural integrity?
Standard analytical protocols include:
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm alkyl chain connectivity and sulfur bonding environments.
- Mass spectrometry (MS) for molecular weight validation, especially high-resolution ESI-MS for low volatility.
- Chromatography : HPLC or GC-MS to assess purity, particularly for detecting byproducts from incomplete substitution reactions.
- Elemental analysis to verify sulfur content .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Storage : Keep in sealed, inert containers (e.g., amber glass) under nitrogen to prevent oxidation. Store at 2–8°C to minimize degradation .
- Exposure control : Use fume hoods, nitrile gloves, and safety goggles. Avoid skin contact due to potential sulfhydryl reactivity .
- Waste disposal : Neutralize with dilute sodium bicarbonate before incineration or disposal via certified hazardous waste facilities .
Advanced Research Questions
Q. How does the alkyloxy chain length (e.g., octyloxy) influence the compound’s electronic properties in materials science applications?
- Electron-donating effects : The octyloxy group’s electron-rich oxygen may enhance charge transport in bulk-heterojunction (BHJ) solar cells by stabilizing radical intermediates .
- Solubility modulation : Longer alkyl chains improve solubility in nonpolar solvents, enabling uniform film formation in polymer composites. Compare with shorter-chain analogs (e.g., butoxy derivatives) to optimize phase separation in BHJ active layers .
- Experimental design : Use cyclic voltammetry to measure HOMO/LUMO levels and correlate with photovoltaic efficiency in BHJ devices .
Q. Can this compound act as a ligand in transition-metal catalysis?
- Coordination studies : Test its ability to bind metals (e.g., Cu, Pd) via sulfur lone pairs using UV-Vis spectroscopy and X-ray crystallography.
- Catalytic applications : Evaluate its performance in cross-coupling reactions (e.g., C–S bond formation), comparing turnover numbers with traditional phosphine ligands. Note potential steric hindrance from octyloxy groups .
Q. What mechanistic insights exist for its oxidative degradation under environmental or experimental conditions?
- Oxidation pathways : Sulfane derivatives oxidize to sulfoxides or sulfones under strong oxidizing conditions (e.g., H₂O₂, peracids). Monitor via FTIR (S=O stretch at ~1050 cm⁻¹) and LC-MS .
- Stability testing : Conduct accelerated aging studies (e.g., 40°C/75% RH) to assess shelf life. Use Arrhenius modeling to predict degradation kinetics .
Q. How does its bifunctional structure enable applications in protein modification or biochemical assays?
- Thiol-disulfide exchange : The sulfane group can react with cysteine residues in proteins, enabling conjugation or redox activity studies. Optimize reaction pH (6.5–7.5) to balance reactivity and protein stability .
- Case study : Compare its reducing efficiency with dithiothreitol (DTT) in disulfide bond cleavage assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
